molecular formula C13H12O4 B1427722 Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate CAS No. 1291493-46-3

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Cat. No.: B1427722
CAS No.: 1291493-46-3
M. Wt: 232.23 g/mol
InChI Key: RDCNCRNVBIISCP-UHFFFAOYSA-N
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Description

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate ( 1291493-46-3) is a chemical building block with the molecular formula C 13 H 12 O 4 and a molecular weight of 232.23 g/mol . This compound features a benzofuran core scaffold substituted with a methyl ester group at the 6-position and an allyloxy ether group at the 4-position . The allyloxy functional group presents a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions, making this ester a valuable intermediate in organic synthesis and medicinal chemistry research. The benzofuran scaffold is of significant interest in pharmaceutical development . Research into structurally related benzofuran derivatives has identified this core structure as a promising framework for discovering new bioactive molecules. Notably, some benzofuran analogs have demonstrated potent inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation, suggesting their potential as angiogenesis inhibitors . The specific array of substituents on the benzofuran core is a critical determinant of this biological activity, highlighting the importance of high-purity, well-characterized research compounds like this compound for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key synthetic precursor or intermediate in the exploration of new therapeutic agents. It is supplied For Research Use Only. Not for diagnostic, therapeutic, or personal use. All handling and experiments should be conducted by qualified laboratory professionals with reference to the appropriate safety data sheet.

Properties

IUPAC Name

methyl 4-prop-2-enoxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCNCRNVBIISCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CO2)C(=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 4-hydroxy-1-benzofuran-6-carboxylic acid
    • Allyl bromide
    • Methanol
    • Acid catalyst (e.g., sulfuric acid)
  • Synthetic Steps:

      Esterification: The carboxylic acid group of 4-hydroxy-1-benzofuran-6-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxy-1-benzofuran-6-carboxylate.

      Allylation: The hydroxyl group at the 4-position is then reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) to form methyl 4-(allyloxy)-1-benzofuran-6-carboxylate.

Industrial Production Methods:

Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The allyloxy group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
    • Common reagents: m-Chloroperbenzoic acid (for epoxidation), pyridinium chlorochromate (for oxidation to aldehyde).
  • Reduction:

    • The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
    • The allyloxy group can be hydrogenated to form a saturated ether using hydrogen gas and a palladium catalyst.
  • Substitution:

    • The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
    • Common reagents: Sodium azide, thiols.

Major Products:

  • Epoxides, aldehydes, primary alcohols, saturated ethers, azides, and thioethers.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex benzofuran derivatives.
  • Employed in the study of reaction mechanisms involving benzofuran compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the development of bioactive molecules for drug discovery.

Medicine:

  • Potential precursor for the synthesis of pharmaceutical agents targeting various diseases.
  • Studied for its role in modulating biological pathways relevant to human health.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.
  • Serves as a building block for the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(allyloxy)-1-benzofuran-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzofuran core is known to interact with various molecular targets, including proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Functional Groups Key Properties/Reactivity Reference
Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate Allyloxy (C4), COOCH3 (C6) Ester, ether Allyl group reactivity, lipophilic
Methyl 4-methoxy-1-benzofuran-6-carboxylate Methoxy (C4), COOCH3 (C6) Ester, ether Higher stability, reduced steric bulk
Methyl 5-chloro-1-benzofuran-2-carboxylate Cl (C5), COOCH3 (C2) Ester, halogen Enhanced electrophilicity
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Br (C6), 4-methylbenzyloxy (C5), Ph (C2) Ester, halogen, aryl ether Steric hindrance, halogen-mediated cross-coupling

Key Observations :

  • Substituent Effects : The allyloxy group in the target compound offers unique reactivity compared to methoxy or halogen substituents. For example, allyloxy groups can undergo [3,3]-sigmatropic rearrangements, unlike methoxy groups, which are inert under similar conditions .
  • Electronic Properties : Halogenated derivatives (e.g., chloro or bromo substituents) exhibit increased electrophilicity, enhancing interactions with biological targets or catalytic systems .

Key Findings :

  • Halogenation : highlights regioselective halogenation at C4 and acetyl groups, yielding bromo and chloro derivatives. This contrasts with the allyloxy compound, where allylation likely requires protection/deprotection strategies.
  • Heterocycle Stability : Benzoxazole derivatives () are synthesized via condensation but may exhibit lower thermal stability compared to benzofurans due to the oxazole ring’s electron-deficient nature .

Biological Activity

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, characterized by its unique structure that includes an allyloxy group. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H14O4
  • Molecular Weight: 234.25 g/mol

The presence of the allyloxy group is significant as it may enhance the compound's interaction with biological targets, potentially influencing its biological activity .

This compound exhibits various biological activities through several mechanisms:

  • Target Interaction:
    • The compound interacts with multiple biological targets, including enzymes and receptors involved in oxidative stress and inflammation .
  • Biochemical Pathways:
    • It influences key biochemical pathways, such as MAPK/ERK signaling, which is crucial for cell proliferation and differentiation .
  • Cellular Effects:
    • The compound has been shown to modulate cell signaling pathways and gene expression, enhancing cellular responses to oxidative stress .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it may have unique absorption and distribution characteristics due to its relatively large size and structural complexity . Further studies are needed to elucidate its bioavailability and metabolism.

Antimicrobial Activity

Research indicates that compounds within the benzofuran family often exhibit antimicrobial properties. This compound is hypothesized to possess similar effects due to its structural features.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli>10TBD
Bacillus cereus>10TBD
Candida albicans>10TBD

Note: Specific data for this compound is currently limited; further empirical studies are necessary to establish these metrics.

Anticancer Activity

Benzofuran derivatives have shown significant effects on various cancer cell lines. This compound may inhibit cell growth through interactions with specific kinases involved in cancer progression.

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)TBD
HeLa (Cervical)TBD

Study on Antimicrobial Properties

A study investigated the antimicrobial activity of several benzofuran derivatives, including this compound. The results suggested that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Effects

In a separate investigation, researchers evaluated the anticancer potential of benzofuran derivatives on various cancer cell lines. The study highlighted that modifications at the 4-position of the benzofuran ring could enhance cytotoxicity against specific cancer types .

Q & A

Q. Methodology :

  • ¹H NMR : The allyloxy group (CH₂=CH-CH₂-O-) shows distinct splitting patterns:
    • Two doublets for terminal vinyl protons (δ 5.2–5.4 ppm, J = 10–17 Hz).
    • A triplet for the central CH₂ (δ 4.5–4.7 ppm).
  • ¹³C NMR : The carbonyl (C=O) at position 6 appears at δ 165–170 ppm, while the benzofuran oxygen induces deshielding at C-4 (δ 150–155 ppm) .
  • DEPT-135 : Confirms the absence of quaternary carbons in the allyloxy chain, ensuring correct substitution .

What computational methods are suitable for predicting the reactivity of the allyloxy group in this compound?

Q. Advanced Approach :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The HOMO localization on the allyloxy group indicates susceptibility to electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict Claisen rearrangement pathways or cycloaddition reactivity .

How does hydrolysis of the methyl ester group affect the compound’s bioactivity?

Q. Experimental Design :

  • Controlled Hydrolysis : Treat the compound with NaOH/EtOH (1:1 v/v) at 60°C for 2 hours to yield 4-(allyloxy)-1-benzofuran-6-carboxylic acid.
  • Bioactivity Testing : Compare the parent ester and hydrolyzed acid in enzyme inhibition assays (e.g., MbtI, a tuberculosis target) to assess carboxylate vs. ester pharmacophore efficacy .

What are the challenges in crystallizing this compound, and how can they be resolved?

Q. Advanced Characterization :

  • Crystallization Issues : The allyloxy group’s flexibility causes disordered structures. Use slow evaporation in a 1:1 hexane/ethyl acetate mixture at 4°C to enhance lattice stability.
  • X-ray Diffraction : Resolve disorder by refining occupancy ratios (e.g., 50:50 for allyl conformers) and validate with Hirshfeld surface analysis .

How can the compound’s stability under physiological conditions be evaluated for drug discovery?

Q. Methodology :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Analyze degradation via LC-MS; the ester group is prone to hydrolysis at pH > 7 .
  • Plasma Stability : Expose to human plasma (37°C, 1 hour). Quench with acetonitrile and quantify intact compound using a calibration curve .

What strategies optimize the compound’s solubility for in vitro assays?

Q. Basic Optimization :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Add 0.1% Tween-80 to aqueous media to enhance solubility without cytotoxicity .

Q. Advanced Approach :

  • Salt Formation : React the carboxylic acid derivative (post-hydrolysis) with sodium bicarbonate to form a water-soluble sodium salt .

How does the allyloxy group influence the compound’s electronic properties in photophysical studies?

Q. Advanced Analysis :

  • UV-Vis Spectroscopy : The allyloxy group’s electron-donating nature red-shifts absorption maxima (λmax) by 10–15 nm compared to methoxy analogs.
  • Fluorescence Quenching : Study charge-transfer interactions with electron-deficient quenchers (e.g., nitrobenzene) to quantify excited-state behavior .

What are the synthetic routes to deuterated analogs of this compound for metabolic tracing?

Q. Isotope Labeling :

  • Deuterium Incorporation : Replace propargyl bromide with deuterated propargyl-d₃ bromide in the benzofuran formation step. Confirm deuteration (>98%) via ESI-MS and ²H NMR .

How can cross-coupling reactions modify the benzofuran core for structure-activity relationship (SAR) studies?

Q. Advanced Functionalization :

  • Suzuki-Miyaura Coupling : Replace the allyloxy group with aryl boronic acids (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ catalyst. Monitor regioselectivity via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate
Reactant of Route 2
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Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

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